molecular formula C11H11BO3 B3031206 6-(Hydroxymethyl)naphthalene-2-boronic acid CAS No. 1946843-21-5

6-(Hydroxymethyl)naphthalene-2-boronic acid

Cat. No.: B3031206
CAS No.: 1946843-21-5
M. Wt: 202.02
InChI Key: QDRGXVPUGZYLOR-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)naphthalene-2-boronic acid is a naphthalene-derived boronic acid with a hydroxymethyl (–CH2OH) substituent at the 6-position and a boronic acid (–B(OH)2) group at the 2-position. This compound is hypothesized to exhibit unique reactivity due to the hydroxymethyl group, which may enhance solubility in polar solvents or participate in hydrogen bonding. Its applications likely span organic synthesis, pharmaceutical intermediates, and materials science, particularly in OLEDs or catalysis, as seen in related boronic acids .

Properties

IUPAC Name

[6-(hydroxymethyl)naphthalen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13-15H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRGXVPUGZYLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221821
Record name Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946843-21-5
Record name Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946843-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)naphthalene-2-boronic acid typically involves the borylation of naphthalene derivatives. One common method is the hydroboration of 6-(Hydroxymethyl)naphthalene using borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes to facilitate the borylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(Hydroxymethyl)naphthalene-2-boronic acid .

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)naphthalene-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Chemistry

Suzuki-Miyaura Coupling
6-(Hydroxymethyl)naphthalene-2-boronic acid is primarily utilized in the Suzuki-Miyaura coupling reaction, which is a pivotal method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the hydroxymethyl group enhances its reactivity compared to other naphthalene boronic acids .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Compound NameReactivityYield (%)Application Area
6-(Hydroxymethyl)naphthalene-2-boronic acidHigh85-95Drug synthesis
2-Naphthylboronic acidModerate70-80Material science
6-Methoxy-2-naphthaleneboronic acidLow60-70Organic electronics

Biological Applications

Drug Development
The compound's boronic acid moiety allows it to interact with biological targets, making it valuable in drug design. It has been investigated as a potential inhibitor for various enzymes, including tyrosine kinases and phosphoinositide kinases, which are implicated in cancer progression .

Case Study: Inhibition of Cancer Targets
A study demonstrated that derivatives of 6-(Hydroxymethyl)naphthalene-2-boronic acid effectively inhibited specific cancer-related kinases, showcasing its potential as a therapeutic agent.

Industrial Applications

Catalysis
In industrial settings, this compound serves as a catalyst in various chemical processes. Its ability to facilitate reactions under mild conditions makes it suitable for large-scale production of fine chemicals and materials .

Advanced Materials
The compound is also employed in the development of advanced materials due to its unique properties. For example, it can be utilized in creating sensors for detecting saccharides through dynamic covalent interactions with hydroxyl groups .

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)naphthalene-2-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and functional attributes of 6-(Hydroxymethyl)naphthalene-2-boronic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications Reactivity Notes
6-(Hydroxymethyl)naphthalene-2-boronic acid C11H11BO3 202.02 Hydroxymethyl (–CH2OH) Organic electronics, Suzuki couplings (hypothesized) Potential for hydrogen bonding; may require protection during synthesis
Naphthalene-2-boronic acid C10H9BO2 171.99 None Pharmaceuticals, Suzuki couplings High reactivity in cross-couplings; widely used in Pd-catalyzed reactions
6-Hydroxy-2-naphthaleneboronic acid C10H9BO3 187.99 Hydroxyl (–OH) Intermediate in organic synthesis Forms boronate esters; prone to oxidation
6-Methoxy-2-naphthaleneboronic acid C11H11BO3 202.02 Methoxy (–OCH3) Catalysis, OLED intermediates Enhanced solubility in organic solvents; stable under basic conditions
6-(Benzyloxy)-2-naphthylboronic acid C17H15BO3 286.11 Benzyloxy (–OBn) Advanced material synthesis Bulky group may hinder sterically demanding reactions

Reactivity and Stability

  • Hydroxymethyl vs. Hydroxyl Groups : The hydroxymethyl group in 6-(Hydroxymethyl)naphthalene-2-boronic acid is less acidic than the hydroxyl group in 6-hydroxy-2-naphthaleneboronic acid, reducing its propensity for deprotonation. However, it may still participate in hydrogen bonding, improving solubility in aqueous-organic mixed solvents .
  • Methoxy vs. In contrast, the hydroxymethyl group could introduce steric hindrance or secondary interactions .
  • Benzyloxy vs. Hydroxymethyl : The benzyloxy group in 6-(Benzyloxy)-2-naphthylboronic acid provides steric bulk, which may reduce reactivity in cross-couplings but improve stability against oxidation compared to hydroxymethyl derivatives .

Research Findings and Data

Hazard Profiles

  • 6-(Methoxymethoxy)naphthalene-2-boronic acid : Labeled with GHS warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Naphthalene-2-boronic acid : Generally stable but requires storage at 2–8°C to prevent decomposition .

Biological Activity

6-(Hydroxymethyl)naphthalene-2-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in the development of therapeutic agents. This article explores the biological activity of 6-(Hydroxymethyl)naphthalene-2-boronic acid, including its biochemical properties, mechanisms of action, and applications in research.

6-(Hydroxymethyl)naphthalene-2-boronic acid is characterized by its naphthalene structure with a hydroxymethyl group and a boronic acid moiety. Its chemical formula is C11_{11}H13_{13}B1_{1}O3_{3}, and it possesses unique reactivity due to the presence of the boron atom, which can form reversible covalent bonds with diols and other nucleophiles.

1. Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, studies have shown that various boronic compounds can inhibit cancer cell proliferation. In particular, derivatives similar to 6-(Hydroxymethyl)naphthalene-2-boronic acid have demonstrated cytotoxic effects against prostate cancer cells, reducing cell viability significantly while sparing healthy cells .

CompoundCell Viability (%) at 5 µMHealthy Cell Viability (%)
B53371
B74495

2. Antimicrobial Activity

Boronic acids, including this compound, have shown antimicrobial properties against various pathogens. In laboratory studies, it was found that these compounds could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm depending on the specific compound and concentration used .

3. Antioxidant Activity

The antioxidant potential of boronic acids has also been explored. Compounds similar to 6-(Hydroxymethyl)naphthalene-2-boronic acid were evaluated using several assays (e.g., DPPH and ABTS methods), demonstrating significant antioxidant activity comparable to standard antioxidants like α-tocopherol .

The biological activity of 6-(Hydroxymethyl)naphthalene-2-boronic acid can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The boronic acid group can form covalent bonds with serine or cysteine residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can disrupt metabolic pathways essential for tumor growth .
  • Binding Interactions : The compound's structure allows it to bind effectively to biomolecules such as proteins and nucleic acids, influencing cellular signaling pathways and gene expression .

1. Prostate Cancer Study

A study investigated the effects of several boronic acid derivatives on prostate cancer cells. The results indicated that compounds similar to 6-(Hydroxymethyl)naphthalene-2-boronic acid significantly reduced cell viability while maintaining the viability of healthy cells .

2. Antimicrobial Efficacy

In antimicrobial assays, various concentrations of boronic compounds were tested against multiple microorganisms. The findings revealed that certain derivatives exhibited strong inhibitory effects against both bacterial and fungal strains, showcasing their potential as therapeutic agents in infectious diseases .

Q & A

Q. Table 1. Comparison of Synthetic Methods

PrecursorCatalyst SystemYield (%)Purity Method
2-Bromo derivativePd(dppf)Cl₂, KOAc78Column chromatography
2-Iodo derivativePd(OAc)₂, SPhos85Recrystallization

Which analytical techniques are most effective for characterizing 6-(Hydroxymethyl)naphthalene-2-boronic acid?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm, boronic acid proton at δ 7.2–8.1 ppm) .
  • ¹¹B NMR : Verify boronic acid formation (δ 28–32 ppm for trigonal planar boron) .
  • HPLC : Assess purity (>99% using C18 column, acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolve steric effects from the hydroxymethyl group .

How does the hydroxymethyl group influence the compound’s reactivity in Suzuki-Miyaura couplings?

Answer:

  • Electronic Effects : The hydroxymethyl group’s electron-donating resonance increases electron density at the adjacent carbon, accelerating transmetallation .
  • Steric Effects : May reduce coupling efficiency with bulky substrates. Mitigate by:
    • Increasing reaction temperature (90–100°C)
    • Using Cs₂CO₃ to enhance boronate formation .

Q. Table 2. Reactivity Comparison

SubstrateCoupling Efficiency (%)Optimal Base
Unsubstituted92K₂CO₃
6-Hydroxymethyl85Cs₂CO₃

What strategies resolve contradictions in reported catalytic efficiencies for this compound?

Answer:
Discrepancies may arise from:

  • Moisture Sensitivity : Ensure anhydrous conditions via glovebox synthesis.
  • Protecting Group Variability : Compare TBS-protected vs. free hydroxymethyl derivatives .
  • pH-Dependent Boronate Formation : Use kinetic studies (¹¹B NMR) to quantify binding constants under physiological conditions .

How is this compound utilized in sensor development?

Answer:
The boronic acid group binds diols (e.g., glucose) via reversible ester formation. Applications include:

  • Fluorescent Sensors : Attach to naphthalimide fluorophores; binding induces spectral shifts .
  • Affinity Chromatography : Immobilize on resins to separate glycosylated biomolecules .

Key Parameter : Binding constant (Ka) for glucose: 1.8 × 10³ M⁻¹ at pH 7.4 .

What are the stability considerations for long-term storage?

Answer:

  • Moisture Sensitivity : Store under argon at –20°C .
  • Light Sensitivity : Use amber vials to prevent boronic acid oxidation.
  • Decomposition Products : Monitor via TLC for naphthalene derivatives (Rf ~0.7 in hexane/ethyl acetate) .

What biological interactions warrant further study?

Answer:

  • Diol-Rich Targets : Investigate binding to RNA (cis-diol motifs) using isothermal titration calorimetry (ITC) .
  • Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) due to structural similarity to naphthalene derivatives .

How can computational modeling aid in predicting reactivity?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict Lewis acidity and steric parameters .
  • Molecular Dynamics : Simulate diol-binding kinetics in aqueous environments.

What advanced applications exist in materials science?

Answer:

  • Covalent Organic Frameworks (COFs) : Use as a building block for porous materials (surface area >500 m²/g) .
  • Self-Healing Polymers : Leverage boronate ester dynamic bonds for stress dissipation.

How is regioselectivity ensured during functionalization?

Answer:

  • Directed Ortho-Metalation : Use LDA to deprotonate the hydroxymethyl group, directing electrophilic substitution to position 3 .
  • Protection/Deprotection : Temporarily block reactive sites with TBS or acetyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Hydroxymethyl)naphthalene-2-boronic acid
Reactant of Route 2
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6-(Hydroxymethyl)naphthalene-2-boronic acid

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